molecular formula C13H10N4O4 B12600268 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide CAS No. 915369-17-4

3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide

Cat. No.: B12600268
CAS No.: 915369-17-4
M. Wt: 286.24 g/mol
InChI Key: YBUVHLGYXZCOKO-UHFFFAOYSA-N
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Description

3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyano group, a nitro group, and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a cyano-substituted aromatic compound and a nitro-substituted quinoline derivative can yield the desired product through a series of intermediate steps, including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .

Scientific Research Applications

3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The nitro and cyano groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

915369-17-4

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

3-cyano-N,N-dimethyl-6-nitro-4-oxo-1H-quinoline-8-carboxamide

InChI

InChI=1S/C13H10N4O4/c1-16(2)13(19)10-4-8(17(20)21)3-9-11(10)15-6-7(5-14)12(9)18/h3-4,6H,1-2H3,(H,15,18)

InChI Key

YBUVHLGYXZCOKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-]

Origin of Product

United States

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